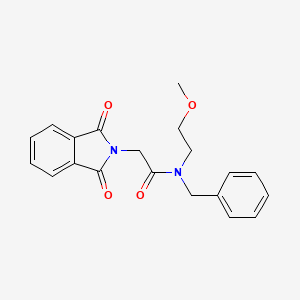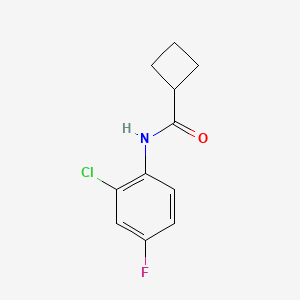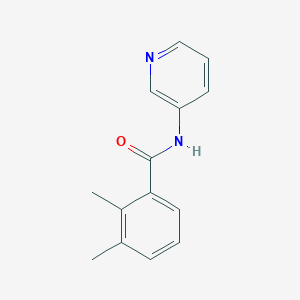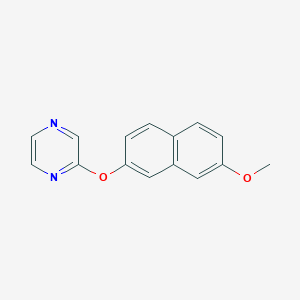
N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FIIN-2 is a small molecule inhibitor that specifically targets the oncogenic protein FGFR1. FGFR1 is a receptor tyrosine kinase that is overexpressed in various types of cancer, including breast, lung, and gastric cancer. By inhibiting FGFR1, FIIN-2 has the potential to suppress tumor growth and metastasis, making it a promising candidate for cancer therapy.
作用机制
FIIN-2 works by binding to the ATP-binding pocket of FGFR1, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By targeting FGFR1, FIIN-2 specifically targets cancer cells that overexpress FGFR1, while sparing normal cells that do not express high levels of this protein.
Biochemical and Physiological Effects:
FIIN-2 has been shown to have a range of biochemical and physiological effects. In addition to inhibiting FGFR1 activity, FIIN-2 has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of using FIIN-2 in lab experiments is its specificity for FGFR1. This allows researchers to selectively target cancer cells that overexpress FGFR1, while minimizing off-target effects. However, one limitation of FIIN-2 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on FIIN-2. One area of focus is the development of more potent and selective FGFR1 inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibition. Additionally, there is ongoing research on the combination of FIIN-2 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
In conclusion, FIIN-2 is a promising small molecule inhibitor that has the potential to be used as a therapeutic agent for various types of cancer. Its specificity for FGFR1 makes it an attractive candidate for cancer therapy, and its biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its efficacy and identifying new applications for this compound.
合成方法
The synthesis of FIIN-2 involves a multi-step process that begins with the reaction of 3-fluoroaniline and 2-iodoaniline to form 3-fluoro-N-(2-iodophenyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide, which is the final product. The synthesis of FIIN-2 is a complex process that requires expertise in organic chemistry.
科学研究应用
FIIN-2 has been extensively studied in preclinical models of cancer, where it has shown promising results. In a study published in Cancer Research, FIIN-2 was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Molecular Cancer Therapeutics demonstrated that FIIN-2 could sensitize lung cancer cells to chemotherapy. These findings suggest that FIIN-2 could be used as a potential therapeutic agent for various types of cancer.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN2O/c15-10-4-3-5-11(8-10)18-14(19)9-17-13-7-2-1-6-12(13)16/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZLRDYYNYKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NC2=CC(=CC=C2)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)





![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)